molecular formula C11H11FO2 B13078626 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione

Cat. No.: B13078626
M. Wt: 194.20 g/mol
InChI Key: HUVRBXXVGQUNIT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl vinyl ketone to yield the desired product . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione as an anticancer agent. The compound has demonstrated significant antimitotic activity against human tumor cells. For instance, it exhibited mean GI50/TGI values of 15.72/50.68 μM in tests conducted by the National Cancer Institute (NCI), indicating its potential for further development into therapeutic agents for cancer treatment .

Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. The presence of a fluorine atom in the phenyl group enhances binding interactions, potentially leading to more effective inhibitors .

Synthesis and Chemical Reactivity

Synthetic Intermediates
this compound can serve as a versatile synthetic intermediate in organic synthesis. Its active methylene group allows for various chemical modifications, including Knoevenagel reactions, which can lead to the formation of more complex molecules with desired biological activities . The ability to functionalize the ketone groups further expands its utility in synthesizing derivatives with enhanced properties.

Photopolymerization and Electronics
The compound's electron-accepting properties make it suitable for applications in organic electronics. It can be used in the design of organic solar cells and photoinitiators for polymerization processes. Its derivatives have been employed as chromophores in non-linear optical (NLO) applications, showcasing their versatility in materials science .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityNCI Developmental Therapeutics Program Significant cell growth inhibition in various cancer cell lines; promising drug-like properties identified.
Enzyme InhibitionMAO-B Inhibition Studies Compound demonstrated competitive inhibition with low IC50 values; structure-activity relationship explored.
Organic ElectronicsPhotopolymerization Applications Effective as a photoinitiator; potential use in solar cell technology due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:

Biological Activity

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antidiabetic properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a diketone structure, which are critical in influencing its biological properties. The presence of the fluorine atom is known to enhance lipophilicity and possibly alter the pharmacokinetics of the compound.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. The National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. Key findings include:

  • Cell Lines Tested : The compound was tested on approximately sixty cancer cell lines.
  • Mean Growth Inhibition (GI50) : The compound exhibited a mean GI50 value of 15.72 μM, indicating effective growth inhibition in cancer cells.
  • Specific Cell Line Efficacy :
    • Non-Small Cell Lung Cancer (HOP-62) : GP = −17.47%
    • CNS Cancer (SF-539) : GP = −49.97%
    • Melanoma (MDA-MB-435) : GP = −22.59%
    • Ovarian Cancer (OVCAR-8) : GP = −27.71%
    • Prostate Cancer (DU-145) : GP = −44.35%
    • Breast Cancer (MDA-MB-468) : GP = −15.65%

These results indicate that the compound has a broad spectrum of activity against various cancer types, particularly CNS and prostate cancers, where it showed the most potent effects .

Table 1: Anticancer Activity Summary

Cell LineGI50 (μM)Growth Inhibition (%)
HOP-62<10-17.47
SF-539<10-49.97
MDA-MB-435<10-22.59
OVCAR-8<10-27.71
DU-145<10-44.35
MDA-MB-468<10-15.65

Antidiabetic Activity

In addition to its anticancer properties, there are indications that this compound may possess antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.

  • Inhibition Studies : Compounds similar in structure have shown varying degrees of α-glucosidase inhibition with IC50 values significantly lower than that of acarbose, a known antidiabetic drug.

Table 2: Antidiabetic Activity Comparison

CompoundIC50 (μM)Comparison to Acarbose
This compoundTBDTBD
Acarbose873.34 ± 1.67Reference

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the diketone moiety can significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers in MDA-MB-468 cells.
  • Combination Therapy : Research indicated that when combined with other chemotherapeutic agents, the efficacy of this compound was enhanced, suggesting potential for use in combination therapies.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-7H,1-2H3

InChI Key

HUVRBXXVGQUNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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